(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is a chemical compound with the molecular formula C11H11BrINO and a molecular weight of 380.02 g/mol This compound features a pyrrolidine ring attached to a phenyl ring substituted with bromine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-bromo-5-iodobenzoyl chloride with pyrrolidine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological targets.
Mechanism of Action
The mechanism of action of (3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets in biological systems. The presence of halogen atoms on the phenyl ring can enhance binding affinity to certain proteins or enzymes, potentially leading to inhibitory or modulatory effects. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and binding interactions .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-iodopyridine: Similar in structure but with a pyridine ring instead of a phenyl ring.
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Contains a pyrrolidine ring attached to a brominated pyridine ring.
Uniqueness
(3-Bromo-5-iodophenyl)(pyrrolidin-1-yl)methanone is unique due to the combination of a phenyl ring substituted with both bromine and iodine atoms and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various research applications .
Properties
IUPAC Name |
(3-bromo-5-iodophenyl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrINO/c12-9-5-8(6-10(13)7-9)11(15)14-3-1-2-4-14/h5-7H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBKDNREYDZIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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